N-Boc-5-methoxy-D-tryptophan

説明

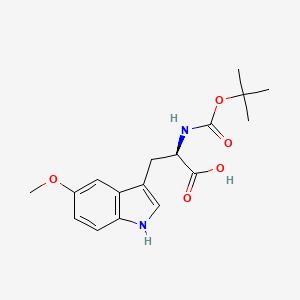

N-Boc-5-methoxy-D-tryptophan is a synthetic amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the α-amino group, a methoxy substituent at the 5-position of the indole ring, and a D-configuration at the chiral center. This compound is primarily utilized in peptide synthesis, where the Boc group provides acid-labile protection for the amino group during solid-phase or solution-phase synthesis . The 5-methoxy substitution enhances lipophilicity and may influence receptor binding or metabolic stability in therapeutic peptides. Its D-configuration is less common in natural peptides but is strategically employed to resist enzymatic degradation or modulate biological activity.

特性

IUPAC Name |

(2R)-3-(5-methoxy-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O5/c1-17(2,3)24-16(22)19-14(15(20)21)7-10-9-18-13-6-5-11(23-4)8-12(10)13/h5-6,8-9,14,18H,7H2,1-4H3,(H,19,22)(H,20,21)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFEFILRKWWZSFK-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CNC2=C1C=C(C=C2)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-5-methoxy-D-tryptophan typically involves the protection of the amino group of 5-methoxy-D-tryptophan with a Boc group. This is achieved by reacting 5-methoxy-D-tryptophan with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the desired compound in high yield and purity.

化学反応の分析

Types of Reactions: N-Boc-5-methoxy-D-tryptophan undergoes various chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid, yielding 5-methoxy-D-tryptophan.

Oxidation: The methoxy group on the indole ring can be oxidized to form corresponding quinones.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid in dichloromethane.

Oxidation: Potassium permanganate or other oxidizing agents.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.

Major Products:

Deprotection: 5-methoxy-D-tryptophan.

Oxidation: Indole quinones.

Substitution: Various substituted indole derivatives.

科学的研究の応用

N-Boc-5-methoxy-D-tryptophan is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.

作用機序

The mechanism of action of N-Boc-5-methoxy-D-tryptophan is primarily related to its ability to undergo deprotection and subsequent reactions. The Boc group serves as a protecting group, allowing for selective reactions to occur on other functional groups. Upon deprotection, the free amino group can participate in various biochemical and chemical processes. The methoxy group on the indole ring can also influence the compound’s reactivity and interactions with other molecules.

類似化合物との比較

Comparative Analysis with Structurally Related Compounds

Key Structural and Functional Differences

The table below summarizes critical distinctions between N-Boc-5-methoxy-D-tryptophan and similar compounds:

*Estimated based on structural analogy to N-Boc-5-hydroxytryptophan Methyl Ester .

Detailed Comparisons

Protecting Group Chemistry

- Boc (tert-butoxycarbonyl) : Acid-labile (removed with trifluoroacetic acid), ideal for stepwise peptide synthesis under mildly acidic conditions. Used in this compound and its hydroxy analog .

- Fmoc (Fluorenylmethyloxycarbonyl) : Base-labile (cleaved with piperidine), preferred for orthogonal protection strategies. N-Fmoc-5-methyl-D-tryptophan exemplifies this class .

- Acetyl : Requires harsh conditions (e.g., strong acids/bases) for removal, limiting its utility in multi-step syntheses. Seen in N-Acetyl-5-methoxy-DL-tryptophan .

Substituent Effects

- Contrasts with 5-hydroxy (hydrophilic, hydrogen-bonding) in 5-hydroxy-tryptophan, which is linked to insulin modulation in diabetes research .

- 5-Methyl (N-Fmoc-5-methyl-D-tryptophan): Increases steric bulk without significant electronic effects, favoring hydrophobic interactions .

Stereochemical Considerations

- D-configuration : Rare in nature but valuable for creating protease-resistant peptides. This compound’s chirality contrasts with the L-form in 5-hydroxy-tryptophan, a natural serotonin precursor .

- Racemic Mixtures (DL) : N-Acetyl-5-methoxy-DL-tryptophan is used in studies requiring both enantiomers but complicates therapeutic applications due to purity challenges .

Functional Group Modifications

- Methyl Ester (N-Boc-5-hydroxytryptophan Methyl Ester): Protects the carboxylic acid, increasing lipophilicity for cell-penetrating intermediates. The ester is hydrolyzed to the free acid during final deprotection .

生物活性

N-Boc-5-methoxy-D-tryptophan is a derivative of the amino acid tryptophan, distinguished by a tert-butyloxycarbonyl (Boc) protecting group and a methoxy group at the 5-position of the indole ring. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in relation to neurotransmitter synthesis, anti-inflammatory effects, and anticancer properties.

Chemical Structure and Properties

This compound has the following molecular characteristics:

- Molecular Formula : C₁₈H₁₈N₂O₄

- Molecular Weight : Approximately 334.38 g/mol

The Boc group serves to protect the amine during peptide synthesis, allowing for the formation of bioactive peptides without unwanted side reactions. The methoxy substitution at the 5-position is significant for its biological activity.

Neurotransmitter Synthesis

Tryptophan and its derivatives are crucial for serotonin synthesis, a neurotransmitter involved in mood regulation. This compound's structural similarities to tryptophan suggest it may influence serotonin receptor interactions. Studies indicate that tryptophan metabolites can modulate neurotransmitter systems, enhancing serotonin levels and potentially alleviating symptoms of depression and anxiety .

Anti-inflammatory Properties

Research has shown that related compounds, such as 5-methoxy-D-tryptophan (5-MTP), exhibit anti-inflammatory effects. For instance, 5-MTP has been demonstrated to protect against systemic inflammatory responses and promote endothelial cell proliferation in models of vascular injury. This suggests that this compound may also possess similar protective mechanisms against inflammation .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Methoxy-D-Tryptophan | No Boc protection | Directly involved in serotonin synthesis |

| N-Boc-L-Tryptophan | Similar Boc protection | L-isomer used more frequently in peptide synthesis |

| 5-Hydroxy-D-Tryptophan | Hydroxyl group instead | Known for different biological activities |

| 6-Methoxy-D-Tryptophan | Methoxy at position 6 | Potentially different receptor interactions |

This table illustrates how this compound's unique combination of protective groups and methoxy substitution distinguishes it from other compounds, potentially enhancing its application in peptide chemistry and pharmacology.

Case Studies and Research Findings

- Endothelial Cell Proliferation : A study on related metabolites like 5-MTP demonstrated that it could enhance endothelial cell recovery after vascular injury by promoting cell proliferation while inhibiting vascular smooth muscle cell (VSMC) proliferation. This dual action suggests potential therapeutic applications for cardiovascular diseases .

- Neuropharmacological Effects : Research into tryptamine derivatives indicates that they can modulate serotonin receptors significantly. For example, studies on 5-MeO-DMT show its agonistic action on serotonin receptors, which could provide insights into how this compound might similarly interact with these systems .

- Inflammatory Response Modulation : Investigations have highlighted how metabolites like 5-MTP can suppress inflammatory pathways, such as p38 MAPK activation, indicating that this compound might share these anti-inflammatory properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。